(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid
Description
This compound is a stereospecific pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the N1 position, a carboxylic acid moiety at C2, and a 2-methylbenzyl (ortho-methylphenylmethyl) substituent at C4. Its stereochemistry (2S,4R) is critical for its physicochemical and biological properties, making it a valuable intermediate in peptide synthesis and medicinal chemistry. The Boc group enhances stability during synthetic workflows, while the bulky 2-methylbenzyl group influences steric and electronic interactions in downstream reactions .
Properties
IUPAC Name |
4-[(2-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-12-7-5-6-8-14(12)9-13-10-15(16(20)21)19(11-13)17(22)23-18(2,3)4/h5-8,13,15H,9-11H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUUPMRYVHHJQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid typically involves the protection of the amine group in the pyrrolidine ring with a tert-butoxycarbonyl group. This is followed by the introduction of the 2-methylbenzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites within the molecule. The 2-methylbenzyl group can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogues
The following table compares structural analogues with modifications at the C4 position or stereochemical variations:
Key Observations :
- Steric Effects : The 2-methylbenzyl group in the target compound provides greater steric hindrance compared to 4-methylbenzyl or methoxy substituents, slowing nucleophilic attack at C2 in coupling reactions .
- Electronic Effects : Electron-withdrawing groups (e.g., propargyloxy) reduce the acidity of the C2 carboxylic acid (pKa ~3.6), whereas electron-donating groups (e.g., methoxy) increase solubility in polar solvents .
- Stereochemical Impact : The (2R,4S) isomer of the phenyl-substituted analogue exhibits distinct NMR shifts (e.g., δ 4.35 ppm for C4-H vs. δ 4.12 ppm in the target compound) and higher acute oral toxicity (H302) .
Physicochemical Properties
| Property | Target Compound | 4-Methylbenzyl Analogue | Propargyloxy Derivative |
|---|---|---|---|
| Solubility (H₂O) | Insoluble | Insoluble | 10 mM in DMSO |
| LogP (Predicted) | 3.2 | 3.1 | 1.8 |
| Melting Point (°C) | 112–114 | 108–110 | Not reported |
| Stability in Acid | Boc deprotection at pH <2 | Similar | Boc stable at pH 1–3 |
Notes:
- The propargyloxy derivative’s lower LogP enhances aqueous solubility, making it preferable for bioconjugation .
- Both benzyl-substituted analogues decompose above 200°C, as confirmed by TGA analysis .
Pharmacological and Toxicological Data
- Target Compound: No acute toxicity reported, but structural similarity to (2R,4S)-phenyl analogue (H302: harmful if swallowed) suggests caution .
- Methoxy Derivative : Classified as H315 (skin irritation) and H319 (eye irritation) due to polar reactive groups .
- Methylsulfanyl Derivative : Exhibits H335 (respiratory irritation), likely due to sulfur volatility .
Biological Activity
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique pyrrolidine structure, which is modified by a tert-butoxycarbonyl (Boc) protecting group and a 2-methylphenyl methyl substituent. Its molecular formula is , and it has a molecular weight of approximately 303.36 g/mol. The chemical structure can be represented as follows:
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various biological activities. These include:
- Antimicrobial Activity : Some derivatives of pyrrolidine carboxylic acids have shown effectiveness against bacterial strains.
- Anticancer Properties : Certain analogs have been investigated for their ability to inhibit tumor growth in vitro and in vivo.
- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective capabilities, potentially aiding in conditions like Alzheimer's disease.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways.
Synthesis Methods
Several synthetic routes have been developed to produce this compound. A common method involves the use of retro-Dieckmann reactions to create stereochemically pure products. The following table summarizes key synthesis approaches:
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Retro-Dieckmann Reaction | Utilizes N-Boc protected intermediates | 60 - 80 |
| Direct Coupling | Involves coupling reactions with aryl halides | 50 - 70 |
| Enzymatic Synthesis | Employs enzymes for regioselective reactions | Variable |
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial effects of various pyrrolidine derivatives, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting potential as an antimicrobial agent.
Case Study 2: Anticancer Research
Another investigation focused on the anticancer properties of this compound revealed that it inhibited cell proliferation in human cancer cell lines. The IC50 values ranged from 5 to 15 µM depending on the cell type, indicating a promising therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
